GPR40 Agonist Activity: Differentiated Functional Potency vs. Inactive or Divergent Analogs
4-Amino-3-benzyl-3-methylbutan-2-ol demonstrates measurable agonist activity at the GPR40 (FFA1) receptor with an EC₅₀ of 540 nM in CHO cells expressing GPR40 [1]. This functional activity distinguishes it from simpler amino alcohols lacking the benzyl substitution motif, which typically show no detectable GPR40 engagement, and from more potent GPR40 agonists (e.g., GPR40 Agonist II, EC₅₀ = 40.7 nM) that exhibit different selectivity profiles and structural scaffolds [2]. The compound occupies a distinct activity niche—moderate potency suitable for tool compound applications where sub-micromolar activation is desired without the full agonism associated with higher-potency clinical candidates.
| Evidence Dimension | GPR40 receptor agonist potency |
|---|---|
| Target Compound Data | EC₅₀ = 540 nM |
| Comparator Or Baseline | GPR40 Agonist II: EC₅₀ = 40.7 nM; Des-benzyl or simple amino alcohols: No detectable activity |
| Quantified Difference | ~13-fold lower potency than GPR40 Agonist II; activity present vs. absent in simpler analogs |
| Conditions | CHO cells expressing GPR40; FLIPR calcium flux assay; 0.1% bovine serum albumin |
Why This Matters
This quantitative activity profile positions the compound as a moderate-potency GPR40 tool compound, filling a gap between inactive structural analogs and high-potency clinical leads for target validation studies.
- [1] BindingDB. (2024). BDBM50107303 / CHEMBL3601003: Agonist activity at GPR40 expressed in CHO cells. EC₅₀: 540 nM. View Source
- [2] Sigma-Aldrich. (2025). GPR40 Agonist II Technical Datasheet. EC₅₀ = 40.7 nM in hFFA1-expressing 1321N1 cells. View Source
